molecular formula C12H17F2N3 B13194386 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane

Cat. No.: B13194386
M. Wt: 241.28 g/mol
InChI Key: NJKJHEFABOPPFA-UHFFFAOYSA-N
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Description

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is a sophisticated chemical scaffold designed for advanced pharmaceutical and agrochemical research. This compound features a unique 2-azaspiro[3.5]nonane core, a structure recognized in medicinal chemistry for its three-dimensionality and potential to improve physicochemical properties and binding selectivity in drug candidates . The strategic incorporation of two fluorine atoms at the 7-position of the spirocyclic framework is a critical modification. The introduction of geminal difluorine is a established strategy in lead optimization to modulate a molecule's electronic properties, metabolic stability, and membrane permeability, which can profoundly influence the pharmacokinetic profile of a potential therapeutic agent . Furthermore, the molecule is functionalized with a 1-methyl-1H-pyrazol-4-yl moiety. This heteroaromatic system is a privileged and highly prevalent pharmacophore in active ingredients. Notably, derivatives of 1-methyl-1H-pyrazole are key components in several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs), underscoring the significance of this fragment in designing bioactive molecules for crop protection . The synergistic combination of the spirocyclic system, fluorination, and the pyrazole group makes this compound a highly versatile and valuable intermediate. Researchers can leverage this building block in the synthesis and exploration of new chemical entities, particularly in developing potent inhibitors for targets in immunology, oncology, and other therapeutic areas . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

Molecular Formula

C12H17F2N3

Molecular Weight

241.28 g/mol

IUPAC Name

7,7-difluoro-3-(1-methylpyrazol-4-yl)-2-azaspiro[3.5]nonane

InChI

InChI=1S/C12H17F2N3/c1-17-7-9(6-16-17)10-11(8-15-10)2-4-12(13,14)5-3-11/h6-7,10,15H,2-5,8H2,1H3

InChI Key

NJKJHEFABOPPFA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C3(CCC(CC3)(F)F)CN2

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The process begins with appropriate starting materials, which may include difluorinated precursors and pyrazole derivatives.
  • Reaction Conditions : The synthesis often involves reactions under controlled conditions, such as temperature and pressure, to ensure optimal yield and purity.
  • Catalysts and Reagents : Specific catalysts and reagents are used to facilitate the reactions, such as those involved in cyclization and coupling reactions.

Purification Techniques

Purification is crucial to isolate the desired compound from by-products and unreacted materials. Common methods include:

Purification Method Description
Chromatography Techniques like column chromatography are used to separate compounds based on their interactions with a stationary phase.
Recrystallization Involves dissolving the compound in a solvent and then allowing it to crystallize out, often used for final purification steps.

Research Findings and Challenges

  • Yield and Scalability : Advanced techniques such as continuous flow reactors can improve yields and scalability during industrial production.
  • Chemical Stability : The fluorine atoms can stabilize intermediates or transition states during chemical transformations, influencing the compound's reactivity.
  • Biological Activities : The compound's potential biological activities are influenced by the electronegative nature of fluorine, which can enhance binding affinity to target sites.

Data Table: Properties of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane

Property Description
Molecular Formula C12H17F2N3
Molecular Weight 241.28 g/mol
CAS No. Not specified in the provided sources
IUPAC Name 7,7-difluoro-3-(1-methylpyrazol-4-yl)-2-azaspiro[3.5]nonane
Standard InChI InChI=1S/C12H17F2N3/c1-17-7-9(6-16-17)10-11(8-15-10)2-4-12(13,14)5-3-11/h6-7,10,15H,2-5,8H2,1H3
Standard InChIKey NJKJHEFABOPPFA-UHFFFAOYSA-N

Chemical Reactions Analysis

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex spirocyclic structures.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination of pyrazole derivatives can lead to the formation of novel fluorinated pyrazole systems .

Scientific Research Applications

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability, bioavailability, and binding affinity to target proteins . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

2,7-Diazaspiro[3.5]nonane Derivatives
  • Example : Compound 4b (Ki S1R = 2.7 nM, Ki S2R = 27 nM) .
  • Key Differences: The 2,7-diazaspiro[3.5]nonane scaffold contains two nitrogen atoms, enabling dual hydrogen-bonding interactions with SR residues (e.g., Glu172).
  • Functional Impact :
    • 2,7-Diazaspiro derivatives exhibit high S1R affinity and distinct functional profiles (agonist/antagonist) depending on substituents .
    • The target compound’s pyrazole group may mimic aryl interactions seen in other SR ligands, though fluorine substitution could alter lipophilicity and metabolic stability .
Diazabicyclo[4.3.0]nonane Derivatives
  • Example : Compound 8f (Ki S1R = 10 nM, Ki S2R = 165 nM) .
  • Key Differences: Diazabicyclo[4.3.0]nonane lacks a spiro junction, resulting in reduced conformational rigidity compared to spirocyclic systems. This scaffold shows lower S1R affinity than 2,7-diazaspiro analogs, underscoring the importance of spiro architecture in receptor binding .

Substituent Effects

Fluorine Substitution
  • Example: 5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane (CAS 2306273-18-5) .
  • Comparison: Fluorine at the 5,5-positions (vs. 7,7- in the target compound) may influence ring puckering and electrostatic interactions.
Pyrazole vs. Other Aryl Groups
  • Example: 1-Methyl-7-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane (CAS 646056-23-7) .
  • The 1-methyl group on pyrazole may reduce steric hindrance compared to bulkier substituents .

Pharmacological and Functional Profiles

Table 1: Comparative Data for Selected Spirocyclic SR Ligands
Compound Scaffold S1R Ki (nM) S2R Ki (nM) Functional Profile Key Substituents
Target Compound 2-azaspiro[3.5]nonane Not reported Not reported Inferred antagonist 7,7-difluoro, 1-methylpyrazole
4b 2,7-diazaspiro[3.5]nonane 2.7 27 S1R agonist Amide function
8f Diazabicyclo[4.3.0]nonane 10 165 S1R antagonist Aryl sulfonamide
PRE-084 (Reference) Non-spiro 44 1,200 S1R agonist Piperidine derivative
Key Observations:
  • Scaffold Rigidity: Spiro systems (e.g., 2-azaspiro, 2,7-diazaspiro) outperform non-spiro analogs in receptor affinity due to preorganized conformations .
  • Fluorine Effects : Difluoro substitutions enhance ligand-receptor interactions by altering electron density and steric bulk .
  • Functional Selectivity: Minor structural changes (e.g., amide vs. pyrazole) can switch agonist/antagonist profiles, as seen in 4b vs. 8f .

Biological Activity

7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane (CAS Number: 2059993-23-4) is a novel compound belonging to the class of 7-azaspiro[3.5]nonanes. Its unique chemical structure, characterized by the presence of difluoromethyl and pyrazole moieties, suggests potential for various biological activities, particularly in metabolic regulation and therapeutic applications.

Chemical Structure

The molecular formula of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is C12H17F2N3C_{12}H_{17}F_{2}N_{3}, with a molecular weight of 241.28 g/mol. The structural representation highlights the difluoromethyl group and the azaspiro framework:

Chemical Structure

Research indicates that compounds in the 7-azaspiro[3.5]nonane class can act as agonists for GPR119, a G protein-coupled receptor involved in glucose metabolism and insulin secretion. The specific compound 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has shown promising results in enhancing glucose-dependent insulin secretion, making it a candidate for diabetes treatment.

Pharmacokinetics

In studies involving Sprague-Dawley rats, the pharmacokinetic profile of this compound demonstrated favorable absorption and distribution characteristics, which are critical for its potential therapeutic use in metabolic disorders .

Study 1: GPR119 Agonist Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various 7-azaspiro[3.5]nonane derivatives, including our compound of interest. The findings indicated that 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane exhibited significant GPR119 agonist activity compared to other derivatives, leading to enhanced glucose-lowering effects in diabetic models .

Study 2: Toxicological Assessment

Toxicological evaluations revealed that the compound has a low toxicity profile in vitro, with minimal adverse effects observed at therapeutic concentrations. This is particularly important for its development as a pharmaceutical agent .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular FormulaGPR119 Agonist ActivityToxicity Level
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane2059993-23-4C12H17F2N3HighLow
Compound A[CAS Number A][Formula A]ModerateModerate
Compound B[CAS Number B][Formula B]LowHigh

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